trans-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with other chemicals. For instance, “tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate” and its derivatives reacted with L-selectride in anhydrous tetrahydrofuran to give “tert-butyl (3 R,4 S)-3-allyl-4-hydroxypiperidine-1-carboxylates” (cis isomers) in quantitative yield .Chemical Reactions Analysis
The specific chemical reactions involving “trans-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate” are not detailed in the available sources.Scientific Research Applications
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Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Application: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Method: The synthesis started from commercially available 4-bromo-1H-indole . The title compound was synthesized with a good yield and selectivity using simple reagents .
- Results: The newly synthesized compounds were characterized by spectral data .
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tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis
- Application: These ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were used as the starting materials in dipeptide synthesis .
- Method: A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
- Results: The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
properties
IUPAC Name |
tert-butyl (3S,4S)-3-benzyl-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJKJIHCHLRYJJ-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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